Butirosin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

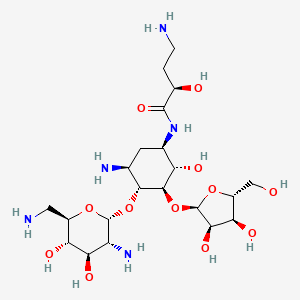

Butirosin is an aminoglycoside antibiotic complex produced by Bacillus circulans and Bacillus vitellinus. It is active against both Gram-positive and Gram-negative bacteria, making it a valuable tool in the fight against bacterial infections . The compound is a mixture of this compound A (80-85%) and this compound B . Its unique structure includes a (S)-4-amino-2-hydroxybutyryl moiety substituted at C-1 of 2-deoxystreptamine, which contributes to its effectiveness against resistant bacteria .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Butirosin is synthesized through a biosynthetic pathway in Bacillus circulans. The key part of the this compound biosynthetic gene cluster has been identified, including genes such as btrC, which encodes for 2-deoxy-scyllo-inosose synthase . This enzyme catalyzes the carbocyclization of glucose-6-phosphate, a crucial step in the pathway for 2-deoxystreptamine .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using Bacillus circulans or Bacillus vitellinus. The fermentation broth is then subjected to various purification steps to isolate this compound . The enzyme this compound 3L-phosphotransferase from Bacillus vitellinus has been shown to catalyze the phosphorylation of this compound A into this compound A phosphate, which is an important step in the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Butirosin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The biosynthetic enzyme BtrN, for example, employs S-adenosyl-L-methionine radical chemistry to catalyze the oxidation of 2-deoxy-scyllo-inosamine to amino-dideoxy-scyllo-inosose .

Common Reagents and Conditions: Common reagents used in the biosynthesis of this compound include glucose-6-phosphate and S-adenosyl-L-methionine . The conditions for these reactions typically involve the presence of iron-sulfur clusters and radical SAM enzymes .

Major Products: The major products formed from these reactions include various intermediates in the biosynthetic pathway, such as 2-deoxy-scyllo-inosose and amino-dideoxy-scyllo-inosose .

Applications De Recherche Scientifique

Introduction to Butirosin

This compound is a newly identified aminoglycoside antibiotic complex derived from the bacterium Bacillus circulans. It exhibits broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria, making it a significant candidate for clinical applications, particularly in treating infections caused by resistant bacterial strains. This article delves into the various applications of this compound, supported by comprehensive data tables and case studies.

Spectrum of Activity

This compound demonstrates remarkable efficacy against a variety of bacterial pathogens. Its spectrum includes:

-

Gram-positive bacteria :

- Staphylococcus aureus

- Streptococcus pyogenes

-

Gram-negative bacteria :

- Escherichia coli

- Klebsiella pneumoniae

- Pseudomonas aeruginosa (including gentamicin-resistant strains)

- Salmonella enteritidis

- Shigella flexneri

The antibiotic has shown effective results in both in vitro studies and in experimental mouse infections, indicating its potential for therapeutic use in humans .

Comparative Efficacy

In comparative studies with gentamicin, this compound has shown superior effectiveness against certain resistant strains. For example, it was found to be more active than gentamicin in specific laboratory conditions, highlighting its potential as an alternative treatment option for infections caused by resistant bacteria .

Biosynthesis Insights

Recent studies have elucidated the biosynthetic pathway of this compound, identifying key genes involved in its production. The gene cluster responsible for this compound biosynthesis has been characterized, revealing several open reading frames that contribute to its unique structural attributes and functional properties .

Potential Uses in Medicine

This compound's broad-spectrum activity and effectiveness against resistant strains suggest several clinical applications:

- Treatment of serious bacterial infections : Particularly those involving resistant gram-negative bacteria.

- Combination therapies : Its unique action may enhance the efficacy of existing antibiotics when used in combination.

- Research and development : The insights gained from this compound's biosynthesis could lead to the development of novel antibiotics with improved efficacy and reduced resistance.

Case Studies

-

Mouse Infection Models :

In various acute infection models using mice, this compound demonstrated significant protective effects when administered parenterally. The results indicated that this compound could effectively reduce bacterial load and improve survival rates in infected subjects . -

In Vitro Studies :

Comparative tests showed that this compound had higher minimal inhibitory concentrations against certain strains compared to gentamicin, suggesting its potential as a first-line treatment for infections caused by resistant bacteria .

Data Tables

| Bacterial Strain | Minimum Inhibitory Concentration (µg/ml) | Activity Against Gentamicin Resistance |

|---|---|---|

| Staphylococcus aureus | 12 | Sensitive |

| Escherichia coli | 25 | Sensitive |

| Klebsiella pneumoniae | 20 | Moderate sensitivity |

| Pseudomonas aeruginosa | 15 | Effective against resistant strains |

Summary of Findings

- This compound exhibits potent antibacterial activity across a range of clinically relevant pathogens.

- Its unique structural features provide advantages over traditional aminoglycosides.

- Ongoing research into its biosynthetic pathways may yield new insights into antibiotic development.

Mécanisme D'action

Butirosin is structurally related to other aminoglycoside antibiotics, such as kanamycin, gentamicin, and neomycin . These compounds all contain a 2-deoxystreptamine core, but this compound’s unique (S)-4-amino-2-hydroxybutyryl moiety at C-1 of 2-deoxystreptamine sets it apart . This structural difference contributes to this compound’s effectiveness against resistant bacteria, making it a valuable addition to the aminoglycoside antibiotic family .

Comparaison Avec Des Composés Similaires

- Kanamycin

- Gentamicin

- Neomycin

- Istamycin

Butirosin’s unique structure and broad-spectrum antibacterial activity make it a valuable tool in both clinical and research settings. Its ability to combat resistant bacteria highlights its importance in the ongoing fight against antibiotic resistance.

Propriétés

Numéro CAS |

12772-35-9 |

|---|---|

Formule moléculaire |

C21H41N5O12 |

Poids moléculaire |

555.6 g/mol |

Nom IUPAC |

(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |

InChI |

InChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8-,9+,10+,11+,12-,13+,14?,15+,16+,17+,18+,20+,21-/m0/s1 |

Clé InChI |

XEQLFNPSYWZPOW-KRKVEZTKSA-N |

SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |

SMILES isomérique |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O)O[C@H]2[C@@H](C([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |

SMILES canonique |

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |

Synonymes |

Anhydrous Butirosin Sulfate Butirosin Butirosin A Butirosin B Butirosin Sulfate Butirosin Sulfate, Anhydrous Butirosin Sulphate Butirosins Sulfate, Anhydrous Butirosin Sulfate, Butirosin Sulphate, Butirosin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.